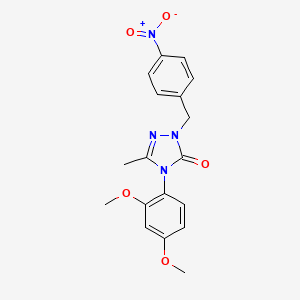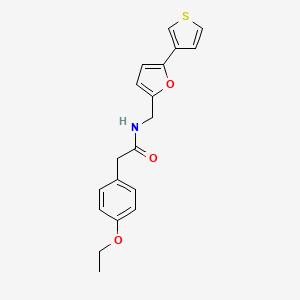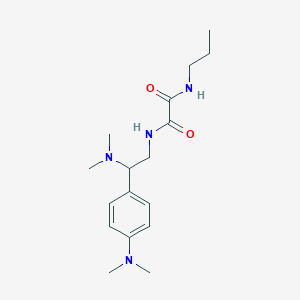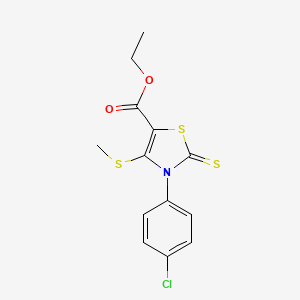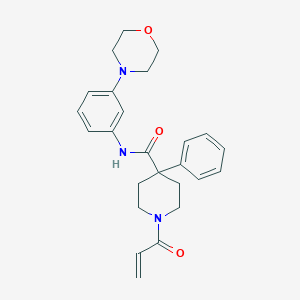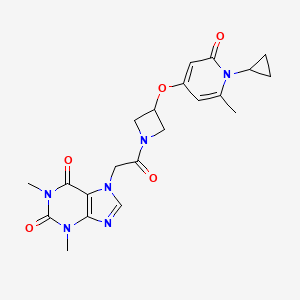
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally. The IR, NMR, and mass spectrometry data provide information about the functional groups and molecular weight of the compound .
Scientific Research Applications
Antitumor Applications
Benzothiazoles, including derivatives similar to 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, have shown potent and selective antitumor activity against various cancer cell lines. The mechanism of action appears to involve metabolism playing a central role, with N-acetylation and oxidation being the main metabolic transformations. Specifically, studies have demonstrated that N-acetyl derivatives of arylamines retain selective antitumor activity, highlighting the importance of the acetyl group in enhancing the compound's efficacy against cancer cells (Chua et al., 1999).
Anticancer Evaluation
Further investigations into benzothiazole derivatives have led to the synthesis and characterization of compounds with significant anticancer properties. These studies have focused on evaluating the anticancer efficacy of various benzothiazole derivatives, including those similar to this compound, across different cancer cell lines. The results have shown promising anticancer activities, suggesting the potential of these compounds as therapeutic agents (Salahuddin et al., 2014).
Antibacterial Studies
Research into benzothiazole derivatives has also explored their antibacterial properties. One study synthesized and characterized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, finding them to exhibit significant antibacterial activity against various bacterial strains. This highlights the compound's potential application in developing new antibacterial agents (Obasi et al., 2017).
MR Contrast Agent Development
In the field of medical imaging, benzothiazole derivatives have been explored for their potential as magnetic resonance (MR) contrast agents. The synthesis of specific Gd-based MR contrast agents that target brain regions demonstrates the applicability of benzothiazole compounds in enhancing MR imaging, offering a pathway to more precise and detailed brain imaging techniques (Saini et al., 2013).
Anti-Tubercular Scaffold Development
The synthesis of benzothiazole derivatives for use as anti-tubercular agents has been reported, with compounds showing promising in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of benzothiazole derivatives in treating tuberculosis, addressing the need for new and effective anti-tubercular drugs (Nimbalkar et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives, like “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, are often studied for their potential anti-inflammatory and analgesic activities . They may act on cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process.
properties
IUPAC Name |
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCWANXYCSELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)
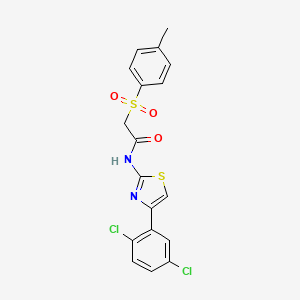


![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)
